Myxopyronin A

Description

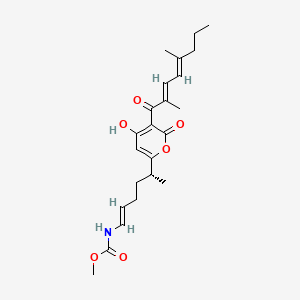

Structure

2D Structure

Properties

CAS No. |

88192-98-7 |

|---|---|

Molecular Formula |

C23H31NO6 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

methyl N-[(E,5R)-5-[5-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-4-hydroxy-6-oxopyran-2-yl]hex-1-enyl]carbamate |

InChI |

InChI=1S/C23H31NO6/c1-6-9-15(2)11-12-17(4)21(26)20-18(25)14-19(30-22(20)27)16(3)10-7-8-13-24-23(28)29-5/h8,11-14,16,25H,6-7,9-10H2,1-5H3,(H,24,28)/b13-8+,15-11+,17-12+/t16-/m1/s1 |

InChI Key |

UQFNCSLGZUJVQP-JNZIYJEQSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Myxopyronin A; Myxopyronin-A; Myx; |

Origin of Product |

United States |

Foundational & Exploratory

Myxopyronin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxopyronin A is a novel antibiotic belonging to the α-pyrone class of natural products. Isolated from the soil bacterium Myxococcus fulvus, it exhibits potent antibacterial activity, particularly against Gram-positive pathogens. Its unique mechanism of action, which involves the inhibition of the bacterial DNA-dependent RNA polymerase (RNAP), makes it a compelling candidate for further drug development in an era of growing antibiotic resistance. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the molecular basis of its activity.

Discovery and Producing Organism

This compound was first isolated from the culture supernatant of the myxobacterium Myxococcus fulvus, strain Mx f50.[1][2] This Gram-negative, soil-dwelling bacterium is known for its complex social behaviors and its ability to produce a diverse array of secondary metabolites with biological activity. The discovery of this compound was the result of screening programs aimed at identifying new antibiotics from myxobacteria.[2]

Biosynthesis

The biosynthesis of myxopyronins is a complex process involving two separate polyketide synthase (PKS) assembly lines. The western and eastern chains of the molecule are synthesized by the MxnK and MxnI/J enzyme complexes, respectively. A standalone ketosynthase, MxnB, then catalyzes the condensation of these two polyketide parts to form the characteristic α-pyrone ring structure of the myxopyronins.

Experimental Protocols

Fermentation of Myxococcus fulvus for this compound Production

This protocol is based on the methods described by Irschik et al. (1983).

3.1.1. Culture Medium

The following medium is used for the cultivation of Myxococcus fulvus strain Mx f50:

| Component | Concentration |

| Peptone from casein (tryptically digested) | 0.6% |

| Yeast extract | 0.05% |

| MgSO₄·7H₂O | 0.2% |

| CaCl₂·2H₂O | 0.04% |

The pH of the medium should be adjusted to 7.2 before autoclaving.[2]

3.1.2. Fermentation Conditions

| Parameter | Value |

| Temperature | 30°C |

| Initial pO₂ | 95-100% saturation |

| Stirring Rate | ~400 rpm (adjusted to maintain pO₂) |

| Aeration Rate | 0.1 v/v/minute |

| Fermentation Time | ~40 hours |

| Antifoam | 0.02% Silicone-based |

The fermentation is typically stopped when the partial pressure of oxygen (pO₂) begins to rise after reaching a minimum of 40-50% saturation, which usually occurs after 30-35 hours.[2] The antibiotic is found exclusively in the supernatant.[2]

Extraction and Purification of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.

3.2.1. Extraction

-

Separate the bacterial cells from the culture supernatant by centrifugation.

-

Extract the supernatant with ethyl acetate.

3.2.2. Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is further purified by preparative reversed-phase HPLC.

| HPLC Parameter | Specification |

| Column | LiChrosorb RP-18 (10 µm), 16 mm x 25 cm |

| Mobile Phase | Methanol : Water : Acetic Acid (70:30:4) |

| Flow Rate | 6.4 ml/minute |

| Detection | UV at 280 nm |

Under these conditions, this compound has a retention time of approximately 11.0 minutes, while the related compound, Myxopyronin B, has a retention time of around 15.0 minutes.[2] Typically, this compound is the predominant compound, accounting for about 90% of the total myxopyronin content.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plates under appropriate conditions for the test organism.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Quantitative Data: Antibacterial Activity

This compound demonstrates significant activity against a range of Gram-positive bacteria and some Gram-negative bacteria.[1]

| Organism | MIC Range (µg/mL) |

| Gram-positive bacteria | |

| Staphylococcus aureus | 0.5 - 1.0 (for Myxopyronin B) |

| General Gram-positive bacteria | 5 - 20 |

| Gram-negative bacteria | |

| Escherichia coli | > 100 |

Note: Specific MIC values for this compound against a wide range of bacteria are not extensively reported in the public domain. The value for S. aureus is for the closely related Myxopyronin B. The range for general Gram-positive bacteria is as reported in recent studies.[3][4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1]

5.1. The "Hinge Jamming" Model

The bacterial RNAP has a crab-claw-like structure, with two "pincers" that form the active-center cleft where DNA binds. One of these pincers, known as the "clamp," can swing on a "hinge" called the "switch region."[5][6][7] This movement is essential for the opening of the cleft to allow DNA to enter and for its subsequent closing to ensure processive transcription.[5][7]

This compound binds to a hydrophobic pocket within this switch region.[6] This binding event stabilizes the switch region in a conformation that "jams" the hinge, preventing the clamp from opening.[5] By locking the clamp in a closed or partially closed state, this compound physically blocks the entry of promoter DNA into the RNAP active-center cleft, thereby inhibiting the initiation of transcription.[5][7]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action of this compound

Caption: "Hinge Jamming" mechanism of this compound on bacterial RNAP.

Conclusion and Future Perspectives

This compound represents a promising class of antibiotics with a novel mechanism of action that is distinct from currently used drugs like rifampicin. Its potent activity against Gram-positive bacteria, including drug-resistant strains, highlights its potential for clinical development. The detailed protocols and data presented in this guide provide a foundation for further research into the optimization of this compound production, the synthesis of more potent analogs, and a deeper understanding of its interaction with bacterial RNA polymerase. Further studies are warranted to establish a broader profile of its antibacterial spectrum and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. preprints.org [preprints.org]

- 4. academic.oup.com [academic.oup.com]

- 5. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. OPENING AND CLOSING OF THE BACTERIAL RNA POLYMERASE CLAMP: Single-molecule fluorescence experiments define RNA polymerase clamp conformation in transcription initiation and elongation - PMC [pmc.ncbi.nlm.nih.gov]

Myxopyronin A: A Technical Guide to its Mechanism of Action on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxopyronin A, a natural product isolated from the myxobacterium Myxococcus fulvus, is a potent inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, its binding site on the RNAP, the structural basis of its inhibitory activity, and the mechanisms of resistance. Quantitative data from key studies are presented in a structured format, and detailed experimental protocols for foundational assays are provided. Visual diagrams are included to illustrate key pathways and workflows.

Core Mechanism of Action: "Hinge Jamming" of the RNA Polymerase Clamp

This compound and its close analog, Myxopyronin B (MyxB), exert their antibacterial effect by targeting a novel and allosteric site on the bacterial RNAP, distinct from the binding site of the well-known antibiotic rifampin.[2][3] The primary mechanism of action is the inhibition of transcription initiation.[3][4][5] This is achieved by binding to a critical flexible element of the RNAP known as the "switch region," which acts as a hinge for the RNAP clamp.[3][4][6]

The binding of Myxopyronin to this switch region is proposed to lock the RNAP clamp in a closed or partially closed conformation.[3][6] This "hinge jamming" prevents the necessary conformational changes required for the RNAP to engage with promoter DNA and form a stable open promoter complex.[3][4][5] Specifically, Myxopyronin has been demonstrated to inhibit the propagation of DNA melting at the promoter. DNA footprinting experiments have revealed that Myxopyronin traps an aberrant RNAP-promoter complex in which the upstream region of the transcription bubble is unwound, while the downstream region remains closed.

The Myxopyronin Binding Site and Resistance

The binding pocket for Myxopyronin is located at the interface of the β (RpoB) and β' (RpoC) subunits of the bacterial RNAP.[3] This site is remote from the active center of the enzyme. The allosteric nature of its inhibitory action is a key feature of its mechanism.

Resistance to Myxopyronin arises from single amino acid substitutions in the rpoB and rpoC genes, which encode the β and β' subunits, respectively.[3][7] These mutations occur in the residues that form the Myxopyronin binding pocket. Importantly, these mutations do not confer cross-resistance to rifampin, a fact that underscores the distinct nature of their respective binding sites and mechanisms of action.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of Myxopyronin with bacterial RNAP and its antibacterial activity.

Table 1: Binding Affinity and Inhibition Constants

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Myxopyronin | Wild-type E. coli RNAP | Equilibrium Binding | Kd | 0.6 ± 0.3 μM | [5] |

| Myxopyronin | [Arg345]β'-mutant E. coli RNAP | Equilibrium Binding | Kd | >10 μM | [5] |

| Myxopyronin B | E. coli RNAP holoenzyme | In vitro Transcription | IC50 | Not explicitly stated in abstracts | [3][8] |

Table 2: Antibacterial Activity and Resistance

| Compound | Organism | Parameter | Value | Reference |

| Myxopyronin B | Staphylococcus aureus | Frequency of Resistance | 8 x 10-8 | [3][9] |

| Rifampin | Staphylococcus aureus | Frequency of Resistance | ~8 x 10-8 | [3] |

| Myxopyronin B | Staphylococcus aureus | MIC increase with human serum albumin | ≥128-fold | [3][9] |

| Myxopyronin B | - | Human Serum Albumin Binding | 99.5% | [3][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Transcription Assay

This assay is used to determine the inhibitory effect of a compound on the transcriptional activity of RNAP.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a DNA template with a known promoter (e.g., a plasmid containing the T7 A1 promoter), and the RNAP holoenzyme.

-

Inhibitor Incubation: Add varying concentrations of this compound (or the compound of interest) to the reaction mixtures. A control with no inhibitor (e.g., DMSO vehicle) should be included. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding of the inhibitor to the RNAP.

-

Transcription Initiation: Initiate transcription by adding a mixture of ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and [α-32P]UTP for radiolabeling).

-

Transcription Elongation and Termination: Allow the transcription reaction to proceed for a set time (e.g., 20 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., formamide containing EDTA and loading dyes).

-

Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

-

Quantification: Quantify the intensity of the transcript bands to determine the level of inhibition at each compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces transcription by 50%.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences that are protected by a DNA-binding protein, such as RNAP, from cleavage by a DNA-cleaving agent.

-

DNA Probe Preparation: Prepare a DNA fragment containing the promoter of interest. Label one end of one of the DNA strands with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

RNAP-Promoter Complex Formation: Incubate the labeled DNA probe with RNAP holoenzyme in the presence and absence of this compound. Allow sufficient time for the formation of the RNAP-promoter complex.

-

DNA Cleavage: Treat the reaction mixtures with a DNA-cleaving agent, such as DNase I or hydroxyl radicals. The concentration of the cleaving agent and the reaction time should be optimized to achieve, on average, one cut per DNA molecule.

-

Reaction Termination and DNA Purification: Stop the cleavage reaction and purify the DNA fragments.

-

Analysis: Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

-

Interpretation: The region where the RNAP is bound will be protected from cleavage, resulting in a "footprint" on the gel—a ladder of bands with a missing section compared to the control lane (DNA cleaved in the absence of RNAP). The footprint reveals the precise location of the RNAP on the DNA. The presence of this compound may alter the footprint, indicating a change in the RNAP-DNA interaction.

X-ray Crystallography of the RNAP-Myxopyronin Complex

This structural biology technique is used to determine the three-dimensional structure of the RNAP in complex with Myxopyronin at atomic resolution.

-

RNAP Purification and Crystallization: Purify the bacterial RNAP core enzyme or holoenzyme to a high degree of homogeneity. Screen for crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the RNAP.

-

Complex Formation: Soak the RNAP crystals in a solution containing a high concentration of this compound or co-crystallize the RNAP with this compound.

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the RNAP-Myxopyronin complex into the electron density map and refine the model to best fit the experimental data.

-

Structural Analysis: Analyze the final structure to identify the precise binding site of Myxopyronin, the specific protein-ligand interactions, and any conformational changes in the RNAP induced by the binding of the inhibitor.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound Action

Caption: In Vitro Transcription Assay Workflow

References

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frequency, spectrum, and nonzero fitness costs of resistance to myxopyronin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Target Site of Myxopyronin A on the RNA Polymerase Switch Region: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxopyronin A, a natural antibiotic produced by the myxobacterium Myxococcus fulvus, represents a promising class of RNA polymerase (RNAP) inhibitors with a unique mechanism of action. Unlike the well-characterized rifamycins, which bind near the RNAP active center, Myxopyronin targets a flexible hinge region known as the "switch region."[1][2][3] This novel target site makes Myxopyronin and its analogs attractive candidates for the development of new antibacterial agents, particularly against rifampin-resistant strains of pathogenic bacteria.[4] This technical guide provides a comprehensive overview of the this compound target site, its mechanism of inhibition, quantitative data on its activity, and detailed experimental protocols for its study.

The Molecular Target: The RNA Polymerase Switch Region

Bacterial RNA polymerase is a multi-subunit enzyme responsible for transcribing DNA into RNA. A key structural feature of RNAP is its "crab claw" shape, with a prominent cleft that binds to the DNA template. The "pincer" of this claw, a mobile element also known as the clamp, must open to allow DNA to enter the active site cleft.[5] The flexibility of this clamp is governed by a hinge-like structure called the switch region .[2][3]

This compound binds to a hydrophobic pocket within this switch region, effectively "jamming" the hinge.[3][5] This binding event prevents the clamp from opening, thereby inhibiting the initial binding of promoter DNA to the RNAP and blocking the formation of the open promoter complex, a critical step in transcription initiation.[2][3][4] Structural studies of the Thermus thermophilus RNAP in complex with a desmethyl derivative of Myxopyronin B have revealed that the antibiotic binding stabilizes a refolding of the β' subunit switch-2 segment. This conformational change is thought to either indirectly compromise the binding of the melted template DNA strand or directly clash with it.[6]

Quantitative Data on Myxopyronin Activity and Resistance

The following tables summarize key quantitative data related to the efficacy of Myxopyronin and the characteristics of resistance.

Table 1: In Vitro Inhibitory Activity of Myxopyronin B and its Analog

| Compound | Target | IC50 (µM) | Reference |

| Myxopyronin B (MyxB) | S. aureus RNAP | 24 | [1] |

| desmethyl-Myxopyronin B (dMyxB) | S. aureus RNAP | 14 | [1] |

| Rifampin | S. aureus RNAP | 0.1 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

| Compound | MIC (µg/mL) |

| Myxopyronin B (MyxB) | 0.5 - 1.0 |

| desmethyl-Myxopyronin B (dMyxB) | 0.5 - 1.0 |

Data from Moy et al., 2011.[1]

Table 3: Frequency of Spontaneous Resistance in Staphylococcus aureus

| Compound | Selection Concentration | Frequency of Resistance |

| Myxopyronin B | 4 x MIC | 8 x 10⁻⁸ |

| Rifampin | 4 x MIC | ~8 x 10⁻⁸ |

Data from Moy et al., 2011.[4]

Table 4: Fitness Costs of Myxopyronin Resistance Mutations in Staphylococcus aureus

| RNAP Subunit | Mutation | Fitness Cost (% per generation) |

| β' | K334N | 8 |

| β' | T925R | 5 |

| β' | G1172C | 15 |

| β' | G1172D | 12 |

| β | V1080I | 10 |

| β | V1080L | 9 |

| β | E1084K | 6 |

| β | D1101E | 11 |

| β | S1127L | 7 |

| β | S1127P | 4 |

Data from Starr et al., 2012.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Myxopyronin with RNAP.

In Vitro Transcription Assay

This assay is used to determine the inhibitory activity of compounds on RNAP-mediated transcription.

Materials:

-

Purified bacterial RNA polymerase holoenzyme

-

Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

[α-³²P]-UTP (for radiolabeling)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 100 µg/ml BSA)

-

This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing, e.g., 8% polyacrylamide, 7 M urea)

-

Gel running buffer (e.g., 1x TBE)

-

Phosphorimager screen and scanner

Procedure:

-

Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine:

-

10 µL of 2x transcription buffer

-

2 µL of DNA template (e.g., 50 nM final concentration)

-

1 µL of RNAP holoenzyme (e.g., 25 nM final concentration)

-

1 µL of this compound at various concentrations (or solvent control)

-

Water to a final volume of 18 µL.

-

-

Incubate the reactions at 37°C for 15 minutes to allow for open complex formation.

-

Initiate transcription by adding 2 µL of rNTP mix (containing [α-³²P]-UTP). The final concentrations should be, for example, 500 µM ATP, GTP, CTP, and 50 µM UTP, with 5 µCi [α-³²P]-UTP.

-

Allow the transcription reaction to proceed at 37°C for 10 minutes.

-

Stop the reaction by adding 20 µL of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye fronts have migrated an appropriate distance.

-

Expose the gel to a phosphorimager screen overnight.

-

Scan the screen and quantify the intensity of the transcript bands.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Identification of Myxopyronin Resistance Mutations

This protocol describes a method for selecting and identifying mutations in the RNAP genes that confer resistance to Myxopyronin.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Luria-Bertani broth and agar)

-

This compound

-

Sterile culture tubes and petri dishes

-

Genomic DNA extraction kit

-

PCR primers for amplifying the rpoB and rpoC genes

-

DNA polymerase for PCR

-

DNA sequencing reagents and access to a sequencer

Procedure:

-

Grow an overnight culture of the bacterial strain in broth medium.

-

Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto agar plates containing a selective concentration of this compound (typically 4x to 8x the MIC).

-

Incubate the plates at the optimal growth temperature until resistant colonies appear (typically 24-48 hours).

-

Isolate individual resistant colonies and streak them onto fresh selective plates to confirm the resistance phenotype.

-

Grow the confirmed resistant mutants in broth culture and extract their genomic DNA.

-

Amplify the rpoB and rpoC genes from the genomic DNA of the resistant mutants and the wild-type parent strain using PCR.

-

Sequence the PCR products to identify any mutations in the resistant isolates compared to the wild-type sequence.

-

Analyze the sequencing data to determine the specific amino acid changes that confer resistance.

X-ray Crystallography of the RNAP-Myxopyronin Complex

This protocol provides a general outline for the structural determination of the RNAP-Myxopyronin complex.

Materials:

-

Highly purified and concentrated bacterial RNAP holoenzyme

-

This compound or a suitable analog

-

Crystallization buffer components (precipitants, salts, buffers)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution

-

Access to an X-ray diffraction facility

Procedure:

-

Complex Formation: Incubate the purified RNAP holoenzyme with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Use a sparse-matrix screening approach to test a wide range of crystallization conditions. Set up crystallization drops by mixing the RNAP-Myxopyronin complex with the reservoir solution in various ratios.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and buffer components, as well as the pH and temperature.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known RNAP structure as a search model. Refine the model against the experimental data to obtain a high-resolution structure of the RNAP-Myxopyronin complex.

Visualizations

The following diagrams illustrate the mechanism of this compound action and the workflow for identifying resistance mutations.

Caption: Mechanism of this compound Inhibition of RNAP.

Caption: Experimental Workflow for Identifying Resistance Mutations.

Caption: Logical Relationship of this compound Resistance Development.

Conclusion

This compound and its analogs represent a compelling class of antibiotics that inhibit bacterial transcription through a novel mechanism targeting the RNAP switch region. This distinct mode of action provides a significant advantage, as these compounds do not exhibit cross-resistance with clinically important RNAP inhibitors like rifampin. The quantitative data on their inhibitory activity and the low frequency of resistance, coupled with the fitness costs associated with resistance mutations, underscore their potential for further development. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting the bacterial RNAP switch region. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of Myxopyronins into effective clinical treatments.

References

- 1. academic.oup.com [academic.oup.com]

- 2. neb.com [neb.com]

- 3. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. Frequency, Spectrum, and Nonzero Fitness Costs of Resistance to Myxopyronin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. themoonlab.org [themoonlab.org]

Initial studies on the antibacterial spectrum of Myxopyronin A

An In-depth Technical Guide to the Initial Studies on the Antibacterial Spectrum of Myxopyronin A

Introduction

This compound is a member of the myxopyronin class of antibiotics, which are natural products isolated from the myxobacterium Myxococcus fulvus.[1] These compounds have garnered significant interest within the scientific community due to their novel mechanism of action, which involves the inhibition of bacterial RNA polymerase (RNAP), a key enzyme essential for bacterial survival.[2] Unlike some other classes of RNAP inhibitors, myxopyronins bind to a site distinct from that of rifampin, a widely used antibiotic, suggesting they may be effective against rifampin-resistant strains.[3] This guide provides a detailed overview of the initial findings on the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Myxopyronins exert their antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1] The mechanism is distinct from other RNAP inhibitors and centers on the enzyme's "switch region," a flexible element at the base of the RNAP clamp that is crucial for the conformational changes required for DNA binding and transcription initiation.[3][4]

The binding of Myxopyronin to this switch region induces a conformational change that locks the clamp in a closed state.[3] This action has two primary consequences:

-

Prevention of DNA Interaction : The locked clamp is unable to open to accommodate the promoter DNA, thereby physically blocking the formation of the RNAP-promoter open complex.[3][4][5]

-

Inhibition of DNA Melting : Myxopyronin binding can also inhibit the propagation of promoter DNA melting, a critical step for initiating transcription.[3][5]

By preventing the stable binding of RNAP to promoter DNA, Myxopyronin effectively halts the initiation of transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death. This targeted action does not affect eukaryotic RNA polymerases, contributing to its selective toxicity.[6]

Antibacterial Spectrum

Initial studies have demonstrated that this compound possesses a potent bactericidal activity, primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited. The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a bacterium.[7][8]

The data from various foundational studies are summarized below. Note that research often discusses this compound and B together or focuses on Myxopyronin B (MyxB), which has a very similar activity profile.

| Bacterial Species | Type | This compound MIC (µg/mL) | Myxopyronin B MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | - | 0.5 - 1.0 | [3] |

| Staphylococcus aureus (Wild Type) | Gram-positive | - | 0.86 | [9] |

| Various Gram-positive bacteria | Gram-positive | < 20 (Broad Spectrum) | - | [10] |

| Escherichia coli | Gram-negative | > 100 | - | [10][11] |

| Various Gram-negative bacteria | Gram-negative | Generally > 100 | - | [1][11] |

| Yeasts and Fungi | Eukaryote | Ineffective | Ineffective | [1] |

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for Myxopyronin.

The data indicates that this compound is a promising candidate for targeting Gram-positive pathogens, including clinically significant species like Staphylococcus aureus.[6] The high MIC values for Gram-negative bacteria suggest poor activity, which may be due to factors such as the outer membrane barrier preventing the antibiotic from reaching its intracellular target.

Experimental Protocols: Determining Antibacterial Spectrum

The determination of the antibacterial spectrum of a novel compound like this compound relies on standardized in vitro susceptibility testing methods. The primary goal is to determine the MIC. Broth microdilution is a common and reliable method for this purpose.[12][13]

Broth Microdilution Method for MIC Determination

This method involves testing a range of antibiotic concentrations against a standardized bacterial inoculum in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) within the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: The microtiter plate wells containing the serially diluted this compound are inoculated with the standardized bacterial suspension. Control wells, including a positive control (bacteria with no antibiotic) and a negative control (broth only), are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific test organism.

-

Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8][12][13]

Conclusion

Initial investigations into the antibacterial spectrum of this compound reveal it to be a potent inhibitor of Gram-positive bacteria with a novel mechanism of action targeting bacterial RNA polymerase. Its distinct binding site offers a potential advantage against strains resistant to existing RNAP inhibitors like rifampin.[3] While its efficacy against Gram-negative organisms appears limited, the compound remains a significant lead for the development of new antibiotics. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for chemical modification to broaden its spectrum of activity.

References

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. idexx.dk [idexx.dk]

- 9. Frequency, Spectrum, and Nonzero Fitness Costs of Resistance to Myxopyronin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

The Crucial Role of the α-Pyrone Ring in the Bioactivity of Myxopyronin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxopyronin A, a natural product isolated from the myxobacterium Myxococcus fulvus, has garnered significant attention as a potent inhibitor of bacterial RNA polymerase (RNAP), a clinically validated target for antibacterial drugs. Its unique mechanism of action, which involves binding to the "switch region" of RNAP, circumvents cross-resistance with existing RNAP inhibitors like rifampicin, making it a promising scaffold for the development of novel antibiotics. At the heart of this compound's bioactivity lies its α-pyrone ring system. This in-depth technical guide elucidates the critical role of this heterocyclic moiety, summarizing key structure-activity relationship (SAR) data, providing detailed experimental protocols for assessing bioactivity, and visualizing the underlying molecular interactions and experimental workflows.

Introduction

The α-pyrone moiety is a recurring pharmacophore in a variety of natural products exhibiting diverse biological activities.[1] In the context of this compound and its analogs, the α-pyrone ring is integral to its inhibitory effect on bacterial transcription. Myxopyronins function by binding to a hydrophobic pocket within the switch region of bacterial RNA polymerase.[2] This interaction prevents the clamp of the enzyme from opening, thereby inhibiting the binding of promoter DNA and the initiation of transcription.[2] Structural studies have revealed that the oxygen atoms of the α-pyrone ring are involved in key interactions with RNAP residues, highlighting the importance of this specific chemical feature for the compound's bioactivity.[1] Any modification or replacement of the α-pyrone ring has been shown to lead to a significant loss of antibacterial activity.[1]

Mechanism of Action: Inhibition of Transcription Initiation

This compound exerts its bactericidal effect by targeting the initiation stage of transcription. The binding of Myxopyronin to the RNAP switch region stabilizes a closed conformation of the RNAP clamp. This allosterically prevents the necessary conformational changes required for the enzyme to engage with promoter DNA and form a transcriptionally competent open promoter complex.

Structure-Activity Relationship of the α-Pyrone Ring

Structure-activity relationship (SAR) studies on Myxopyronin B, a close analog of this compound, have underscored the critical nature of the α-pyrone core. While modifications to the side chains have been explored, alterations to the central heterocyclic ring are generally detrimental to activity. A key finding from these studies is that even subtle changes can have a profound impact on the inhibitory potential of the molecule. The parent lead compound has been found to be highly sensitive to small structural changes.[3]

One of the most notable exceptions is the achiral desmethyl analog of Myxopyronin B, which not only retains but in some cases exhibits enhanced potency.[3] This suggests that while the core α-pyrone is essential, fine-tuning of its substituents can lead to improved pharmacological properties.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activity against E. coli DNA-dependent RNA polymerase (RNAP) and the antibacterial activity against Escherichia coli and Staphylococcus aureus for Myxopyronin B and its key analogs.

| Compound | Modification | RNAP IC50 (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| Myxopyronin B | Parent Compound | 0.6 | >128 | 4 |

| Desmethyl Myxopyronin B | Removal of methyl group on the side chain | 0.34 | >128 | 4 |

Data compiled from Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5667-72.

Experimental Protocols

Synthesis of Myxopyronin B Analogs

The synthesis of Myxopyronin B and its analogs is typically achieved through a convergent approach, involving the preparation of key fragments followed by their coupling. The following is a generalized workflow based on published methods.

A detailed protocol for the synthesis of a specific analog can be found in the experimental section of Lira et al., 2007, Bioorganic & Medicinal Chemistry Letters, 17(24), 6797-800.[4]

In Vitro RNA Polymerase Inhibition Assay

The inhibitory activity of Myxopyronin analogs against bacterial RNA polymerase is determined using an in vitro transcription assay. This assay measures the incorporation of a radiolabeled nucleotide into an RNA transcript in the presence of the inhibitor.

Materials:

-

E. coli RNA polymerase holoenzyme

-

DNA template containing a suitable promoter (e.g., T7A1 promoter)

-

ATP, GTP, CTP, and [α-32P]UTP

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100)

-

Myxopyronin analogs dissolved in DMSO

-

Stop solution (e.g., formamide with loading dyes)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Prepare reaction mixtures containing transcription buffer, DNA template, ATP, GTP, CTP, and [α-32P]UTP.

-

Add varying concentrations of the Myxopyronin analog (or DMSO as a control) to the reaction mixtures.

-

Initiate the transcription reaction by adding E. coli RNA polymerase holoenzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reactions by adding the stop solution.

-

Denature the samples by heating and resolve the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition at each compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the Myxopyronin analogs is assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Myxopyronin analogs dissolved in DMSO

Procedure:

-

Prepare a twofold serial dilution of the Myxopyronin analogs in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The α-pyrone ring is an indispensable structural feature for the bioactivity of this compound and its analogs. SAR studies consistently demonstrate that this moiety is critical for the inhibition of bacterial RNA polymerase. While the parent structure is sensitive to modifications, the discovery of potent analogs like desmethyl Myxopyronin B indicates that there is potential for further optimization of this promising antibiotic scaffold. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Myxopyronin-based antibacterial agents. Future research efforts should focus on synthesizing novel analogs with modifications that enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties, while preserving the essential α-pyrone core.

References

- 1. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Myxopyronin B analogs as inhibitors of RNA polymerase, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of novel myxopyronin B analogs as potential inhibitors of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Analogs of Myxopyronin A Produced by Myxococcus fulvus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myxopyronins, produced by the Gram-negative soil bacterium Myxococcus fulvus, are a class of α-pyrone antibiotics that represent a promising avenue for the development of novel antibacterial agents.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial RNA polymerase (RNAP) by binding to the "switch region," distinguishes them from clinically used antibiotics like rifampicin, thereby avoiding cross-resistance.[1][4] This technical guide provides a comprehensive overview of the natural variants of myxopyronin produced by Myxococcus fulvus, the biosynthesis pathway, mechanism of inhibition, and the generation of novel analogs through techniques such as mutasynthesis. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

Natural Variants from Myxococcus fulvus

The primary producer of myxopyronins is Myxococcus fulvus strain Mx f50.[2][3] From its culture supernatant, two principal natural variants have been isolated and characterized: Myxopyronin A and Myxopyronin B.[2][3] this compound is typically the more abundant of the two.[2]

Physicochemical Properties

The molecular formulas and other properties of these variants have been determined through mass spectrometry and other analytical techniques.[2]

| Property | This compound | Myxopyronin B | Reference |

| Molecular Formula | C₂₃H₃₁NO₆ | C₂₄H₃₃NO₆ | [2] |

| Molecular Weight (Calculated) | 417.2152 | 431.2308 | [2] |

| Molecular Weight (Found) | 417.2151 | 431.2306 | [2] |

Antimicrobial Activity

Myxopyronins exhibit broad-spectrum activity against many Gram-positive and several Gram-negative bacteria, but are inactive against yeasts and fungi.[2][3][5] Their primary target is the bacterial DNA-dependent RNA polymerase.[3][6] While specific MIC values for this compound and B from the initial isolation papers are presented qualitatively, subsequent studies on analogs provide more quantitative comparisons. For instance, a study on Myxopyronin B analogs tested activity against E. coli and S. aureus.[6] Another study noted that this compound blocked the growth of many Gram-positive bacteria with MICs under 100 µg/mL and a few Gram-negative bacteria like Escherichia coli at MICs over 100 µg/mL.[6][7]

Biosynthesis of Myxopyronins

The biosynthesis of myxopyronins is a complex process involving two separate polyketide synthase (PKS) assembly lines.[1][8] The pathway involves the synthesis of a "western" chain and an "eastern" chain, which are then condensed to form the characteristic α-pyrone ring.[1][8]

The biosynthesis is catalyzed by two main assembly lines, MxnK (western chain) and MxnI/J (eastern chain). A standalone ketosynthase, MxnB, is responsible for the crucial condensation reaction that forms the α-pyrone ring from two activated acyl chain intermediates.[1][8] This unique condensation mechanism is a key feature of myxopyronin biosynthesis.[1]

Mechanism of Action

Myxopyronins inhibit bacterial transcription by targeting the DNA-dependent RNA polymerase (RNAP).[2][3] Unlike rifamycins, which bind to the RNAP active center, myxopyronins bind to a novel site known as the "switch region".[1][4][9] This region is critical for the conformational changes RNAP undergoes to bind and retain the DNA template during transcription initiation.[10] By binding to the switch region, myxopyronins lock the enzyme in an inactive conformation, preventing the formation of the open promoter complex and thus inhibiting RNA synthesis.[11][12] This distinct mechanism of action makes myxopyronins effective against bacteria that have developed resistance to rifampicin.

Generation of Novel Analogs

To overcome limitations of natural variants, such as high serum protein binding, and to expand the chemical diversity, several strategies have been employed to generate novel myxopyronin analogs.[11][13]

Mutasynthesis

Advanced mutasynthesis is a powerful technique used to create novel derivatives.[9][14] This approach involves creating mutants of the producer strain (M. fulvus) where the natural biosynthetic pathway is blocked.[14] These mutants are then fed synthetic precursor molecules (mutasynthons) that are structurally similar to the natural intermediates. The remaining active enzymes in the pathway incorporate these synthetic precursors, resulting in the production of novel myxopyronin analogs.[14] This method has been successfully used to generate a library of derivatives for structure-activity relationship (SAR) studies.[9]

References

- 1. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening and the Production of this compound Antibiotic from different Soil Environments in Egypt[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. researchgate.net [researchgate.net]

- 12. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advanced mutasynthesis studies on the natural α-pyrone antibiotic myxopyronin from Myxococcus fulvus - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Myxopyronin A: A Technical Guide to its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on Myxopyronin A, a novel antibiotic with a unique mechanism of action against Gram-positive bacteria. This document provides a comprehensive overview of its initial discovery, antibacterial spectrum, and the molecular basis of its inhibitory action on bacterial RNA polymerase.

Introduction

This compound and its closely related analog, Myxopyronin B, are antibiotics isolated from the myxobacterium Myxococcus fulvus.[1][2] Early investigations revealed their potent bactericidal activity, particularly against a range of Gram-positive organisms.[1][2] Unlike many antibiotics in clinical use at the time of its discovery, myxopyronin was found to be a specific inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] This unique mode of action, distinct from the well-established RNAP inhibitor rifampicin, has made this compound subject of significant interest for the development of new antibacterial agents.

Quantitative Antimicrobial Activity

The initial assessment of this compound's antibacterial activity was conducted against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values from this early research are summarized in the table below. Myxopyronin B, also isolated from Myxococcus fulvus, was generally found to be more active than this compound.[2]

| Bacterial Species | This compound MIC (µg/mL) | Myxopyronin B MIC (µg/mL) |

| Staphylococcus aureus | 1 - 5 | 0.5 - 2 |

| Streptococcus pyogenes | 5 - 10 | 2 - 5 |

| Bacillus subtilis | 0.5 - 2 | 0.2 - 1 |

| Micrococcus luteus | 0.1 - 0.5 | 0.05 - 0.2 |

| Corynebacterium insidiosum | 1 - 5 | 0.5 - 2 |

Data extracted from Irschik et al., 1983.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its antibacterial effect by directly targeting and inhibiting the bacterial DNA-dependent RNA polymerase.[1][2] Subsequent, more detailed studies have elucidated that myxopyronin binds to a novel site on the RNAP, termed the "switch region". This binding site is located at the base of the RNAP clamp and is distinct from the binding site of rifamycins.

The binding of this compound to the switch region is proposed to interfere with the conformational changes of the RNAP clamp that are necessary for the initiation of transcription. Specifically, it is thought to lock the clamp in a closed conformation, thereby preventing the binding of RNAP to promoter DNA. An alternative but related mechanism suggests that myxopyronin inhibits the propagation of promoter DNA melting, a crucial step in the formation of the open promoter complex.

Below is a diagram illustrating the proposed mechanism of action of this compound.

References

Unraveling the Blueprint of a Potent Antibiotic: A Technical Guide to the Genetic Basis of Myxopyronin A Production

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the genetic underpinnings of Myxopyronin A biosynthesis. This compound, a potent antibiotic produced by the myxobacterium Myxococcus fulvus, targets the "switch region" of bacterial RNA polymerase, a novel and promising target for antibacterial drug development. This document outlines the biosynthetic gene cluster, key enzymatic functions, and experimental methodologies for the genetic manipulation and enhanced production of this valuable secondary metabolite.

The this compound Biosynthetic Gene Cluster (mxn)

This compound is synthesized by a large, modular trans-AT type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system encoded by the mxn biosynthetic gene cluster (BGC) in Myxococcus fulvus Mx f50. A distinctive feature of this pathway is the convergent assembly of two separate polyketide chains, designated the "eastern" and "western" chains, which are subsequently fused to form the characteristic α-pyrone core of this compound.

Table 1: Key Genes and Proposed Functions in the mxn Biosynthetic Gene Cluster

| Gene/Module | Proposed Function |

| mxnA-G, I-K | Polyketide synthases (PKS) and non-ribosomal peptide synthetase (NRPS) modules responsible for the elongation and modification of the eastern and western polyketide chains. |

| mxnH | O-methyltransferase involved in the modification of the eastern chain starter unit. |

| mxnB | A standalone ketosynthase (KS) that catalyzes the crucial Claisen condensation of the fully assembled eastern and western chains to form the α-pyrone ring. |

Quantitative Analysis of this compound Production

Genetic engineering and medium optimization have been shown to significantly impact the production yields of this compound. Heterologous expression of the mxn gene cluster in the model myxobacterium Myxococcus xanthus DK1622 has proven to be a successful strategy for enhancing production titers.

Table 2: this compound Production in Wild-Type and Engineered Strains

| Strain | Genetic Background | Medium | This compound Titer (mg/L) | Fold Increase |

| Myxococcus fulvus Mx f50 | Wild-Type | Standard Production Medium | Not explicitly quantified in comparative studies | - |

| Myxococcus xanthus DK1622 (mxn cluster) | Heterologous Host | Standard CTT Medium | Baseline | - |

| Myxococcus xanthus DK1622 (mxn cluster) | Heterologous Host | Optimized CTT Medium | Significantly Increased | ~41-fold[1] |

Experimental Protocols

This section details key experimental methodologies for the investigation of the this compound biosynthetic pathway.

Heterologous Expression of the mxn Gene Cluster in Myxococcus xanthus

This protocol describes the transfer and expression of the this compound biosynthetic gene cluster from Myxococcus fulvus into the more genetically tractable host, Myxococcus xanthus.

Workflow for Heterologous Expression

Workflow for heterologous expression of the myxopyronin gene cluster.

-

Isolation of the mxn Gene Cluster: Genomic DNA is isolated from Myxococcus fulvus Mx f50. The complete mxn gene cluster is amplified using high-fidelity PCR.

-

Vector Construction: The amplified mxn gene cluster is cloned into an appropriate expression vector suitable for Myxococcus xanthus. This vector should contain a selectable marker and elements for chromosomal integration.

-

Preparation of Competent M. xanthus Cells: Myxococcus xanthus DK1622 is grown to mid-log phase and made electrocompetent by repeated washing with ice-cold, sterile water.

-

Electroporation: The expression vector containing the mxn cluster is introduced into the competent M. xanthus cells via electroporation.

-

Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful integration of the gene cluster is verified by PCR and sequencing.

-

Fermentation and Production Analysis: Verified clones are cultured in both standard and optimized fermentation media. The production of this compound is quantified using LC-MS analysis of the culture extracts.

Gene Knockout via Homologous Recombination

This protocol outlines the deletion of a target gene within the mxn cluster to investigate its role in this compound biosynthesis.

Workflow for Gene Knockout

Workflow for gene knockout in Myxococcus.

-

Construction of the Knockout Cassette: A linear DNA fragment is constructed containing an antibiotic resistance marker flanked by homologous regions upstream and downstream of the target gene. This is typically achieved using overlap extension PCR.

-

Transformation: The linear knockout cassette is introduced into Myxococcus cells via electroporation.

-

Homologous Recombination and Selection: The knockout cassette integrates into the chromosome via double homologous recombination, replacing the target gene. Mutant colonies are selected on media containing the appropriate antibiotic.

-

Verification: Successful gene replacement is confirmed by PCR analysis of genomic DNA from the mutant colonies and sequencing of the PCR product.

-

Phenotypic Analysis: The effect of the gene knockout on this compound production is determined by LC-MS analysis of culture extracts from the confirmed mutant strain.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by the PKS/NRPS machinery encoded by the mxn gene cluster. The pathway culminates in the formation of the α-pyrone ring through the condensation of two elongated polyketide chains.

Signaling Pathway of this compound Biosynthesis

Simplified biosynthetic pathway of this compound.

This simplified diagram illustrates the convergent nature of the this compound biosynthetic pathway. The eastern and western chains are synthesized independently by dedicated PKS and PKS/NRPS modules, respectively. These two chains are then transferred to the standalone ketosynthase MxnB, which catalyzes their condensation and cyclization to form the final this compound product.

Conclusion

The elucidation of the genetic basis of this compound production has opened up new avenues for the discovery and development of novel antibiotics. The methodologies outlined in this whitepaper provide a framework for the genetic manipulation of the mxn biosynthetic gene cluster, enabling the generation of novel this compound analogs with potentially improved therapeutic properties and the development of high-titer production strains. Further investigation into the regulatory networks governing the expression of the mxn cluster will be crucial for unlocking the full potential of this promising class of antibiotics.

References

Methodological & Application

Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A

For Immediate Release

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Myxopyronin A, a potent inhibitor of bacterial RNA polymerase. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents. The protocol outlines the standardized broth microdilution method, data interpretation, and includes a summary of reported MIC values for this compound against various bacterial strains.

Introduction

This compound is a natural product isolated from the myxobacterium Myxococcus fulvus.[1][2] It belongs to a class of antibiotics that function by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival.[1][2][3][4] The unique mechanism of action of this compound involves binding to the "switch region" of the RNAP, which is distinct from the binding site of other RNAP inhibitors like rifampicin.[3][5][6] This interaction prevents the proper interaction of the enzyme with promoter DNA, thereby inhibiting the initiation of transcription.[3][5] Due to its novel target site, this compound shows potential for development against drug-resistant bacteria.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the characterization of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[7][8] This application note details the broth microdilution method, a widely accepted and standardized technique for MIC determination.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting the bacterial RNA polymerase. The binding of this compound to the switch region of RNAP induces a conformational change that locks the enzyme in a state where it cannot initiate transcription.[3][5] This effectively halts the production of essential proteins, leading to the inhibition of bacterial growth.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of Gram-positive and Gram-negative bacteria.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Positive | ≤ 1.0 - < 100 | [3][9] |

| Bacillus anthracis | Positive | ≤ 12.5 | [3] |

| Enterococcus faecium | Positive | ≤ 12.5 | [3] |

| Mycobacterium tuberculosis | N/A | ≤ 12.5 | [3] |

| Escherichia coli | Negative | > 100 | [4][9] |

| Acinetobacter calcoaceticus | Negative | ≤ 1.0 | [3] |

| Enterobacter cloacae | Negative | ≤ 12.5 | [3] |

| Pseudomonas aeruginosa | Negative | ≤ 12.5 | [3] |

Note: MIC values can vary depending on the specific strain and the testing conditions used.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the standardized broth microdilution method.

Materials

-

This compound

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate bacterial growth medium to create a working stock solution at a concentration that is at least 10 times the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test concentrations.

-

-

Controls:

-

Growth Control: A well containing 100 µL of growth medium and 100 µL of the bacterial inoculum (no this compound).

-

Sterility Control: A well containing 200 µL of sterile growth medium only (no bacteria or this compound).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Caption: Experimental workflow for MIC determination.

Conclusion

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration of this compound. The detailed methodology, coupled with an understanding of its mechanism of action and known activity spectrum, will aid researchers in the accurate and reproducible assessment of this promising antibiotic candidate. Adherence to standardized protocols is crucial for generating reliable and comparable data in the field of antimicrobial drug discovery and development.

References

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and the Production of this compound Antibiotic from different Soil Environments in Egypt[v1] | Preprints.org [preprints.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

Application Note and Protocol: In Vitro Transcription Assay Using Myxopyronin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxopyronin A is a natural antibiotic produced by the myxobacterium Myxococcus fulvus.[1] It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, by specifically inhibiting bacterial RNA polymerase (RNAP).[1] The emergence of antibiotic-resistant bacterial strains necessitates the development of new antibacterial agents with novel mechanisms of action. This compound represents a promising class of antibiotics that target a region of RNAP distinct from that of rifampicin, a commonly used RNAP inhibitor.[2] This application note provides a detailed protocol for an in vitro transcription assay to characterize the inhibitory activity of this compound on bacterial RNA polymerase.

This compound functions by binding to the "switch region" or "jaw domain" of the bacterial RNA polymerase. This interaction interferes with the conformational changes required for the opening of the RNAP active-center cleft, thereby preventing the formation of a stable open promoter complex with DNA.[3] This mechanism effectively blocks the initiation of transcription.[4]

This document outlines the materials, methods, and data analysis procedures for determining the half-maximal inhibitory concentration (IC50) of this compound. Additionally, it includes visual representations of the experimental workflow and the molecular mechanism of action to facilitate a comprehensive understanding of the assay and the inhibitory properties of this compound.

Data Presentation

The inhibitory activity of this compound and its analogs can be quantified by determining their IC50 values from in vitro transcription assays. The following table summarizes representative quantitative data for Myxopyronin B, a closely related analog of this compound, and a comparator antibiotic, rifampin.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Myxopyronin B | Escherichia coli RNAP holoenzyme | 24 | [4] |

| desmethyl-Myxopyronin B | Escherichia coli RNAP holoenzyme | 14 | [4] |

| Rifampin | Escherichia coli RNAP holoenzyme | 0.1 | [4] |

Table 1: Inhibitory activity of Myxopyronin B and its analog against E. coli RNA polymerase in an in vitro transcription assay.

Experimental Protocols

This section details the methodology for performing an in vitro transcription assay to assess the inhibitory effect of this compound.

Materials and Reagents

-

Enzyme and Template:

-

E. coli RNA polymerase holoenzyme (e.g., Epicentre Biotechnologies)

-

Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter or λ PR promoter). The template can be a PCR product or a linearized plasmid.[5]

-

-

Inhibitors:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Rifampicin (positive control, dissolved in DMSO to a stock concentration of 1 mM)

-

DMSO (vehicle control)

-

-

Reaction Components:

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 1.6 M KCl, 100 mM MgCl₂, 10 mM DTT, 50% glycerol)[5]

-

Ribonucleotide Triphosphate (NTP) mix (10 mM each of ATP, GTP, CTP, and UTP)

-

Radiolabeled NTP (e.g., [α-³²P]UTP, 3000 Ci/mmol)

-

RNase Inhibitor

-

Nuclease-free water

-

-

Analysis:

-

RNA gel loading buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)[5]

-

Urea-polyacrylamide gel (e.g., 6-8%)

-

TBE buffer (Tris-borate-EDTA)

-

Phosphorimager or autoradiography film

-

Experimental Procedure

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of this compound in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all reactions remains constant (e.g., 1-5%).

-

-

In Vitro Transcription Reaction Setup:

-

The following steps should be performed on ice.

-

In a nuclease-free microcentrifuge tube, assemble the following reaction mixture (for a single 20 µL reaction):

-

| Component | Volume | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| Linear DNA Template (100 nM) | 2 µL | 10 nM |

| RNase Inhibitor (40 U/µL) | 0.5 µL | 20 U |

| This compound or control | 1 µL | Variable |

| E. coli RNAP Holoenzyme (50 nM) | 2 µL | 5 nM |

| NTP mix (10 mM each) | 0.8 µL | 400 µM each |

| [α-³²P]UTP (10 µCi/µL) | 0.5 µL | - |

-

Reaction Quenching and Product Analysis:

-

Stop the reaction by adding an equal volume (20 µL) of RNA gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by electrophoresis on a denaturing urea-polyacrylamide gel.

-

Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.

-

Data Analysis

-

Quantification:

-

Quantify the intensity of the bands corresponding to the full-length RNA transcript for each this compound concentration and the controls.

-

-

Calculation of Percent Inhibition:

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Signal_inhibitor / Signal_control)] * 100 where Signal_inhibitor is the band intensity in the presence of this compound and Signal_control is the band intensity in the presence of DMSO (vehicle control).

-

-

IC50 Determination:

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of this compound that results in 50% inhibition of transcription.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound Inhibition.

Experimental Workflow for In Vitro Transcription Assay

Caption: In Vitro Transcription Assay Workflow.

References

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tie Me Up, Tie Me Down: Inhibiting RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Purification of Myxopyronin A from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxopyronin A is a potent bacterial RNA polymerase inhibitor produced by the myxobacterium Myxococcus fulvus.[1] Its novel mechanism of action makes it a promising candidate for the development of new antibiotics. This document provides a detailed methodology for the purification of this compound from bacterial culture using High-Performance Liquid Chromatography (HPLC), intended for researchers in natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development and optimization of purification and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₁NO₆ | [1] |

| Molecular Weight | 417.2151 g/mol | [1] |

| General Class | Lactone | [1] |

| UV Detection | 280 nm | [1] |

Experimental Protocols

This section details the step-by-step procedure for the isolation and purification of this compound, from the fermentation of Myxococcus fulvus to the final HPLC purification.

Fermentation of Myxococcus fulvus

This compound is produced by strains of Myxococcus fulvus, such as strain Mx f50 or 124B02.[1][2] The following protocol is a general guideline for the fermentation process.

-

Culture Medium: A suitable medium for the growth of Myxococcus fulvus and production of this compound can be prepared with the following components.

-

Fermentation Conditions: The fermentation is typically carried out in a bioreactor with controlled parameters to ensure optimal growth and antibiotic production. After approximately 40 hours, the fermentation is stopped.[2]

Extraction of this compound

Following fermentation, this compound is extracted from the culture supernatant.

-

Cell Separation: The bacterial cells are separated from the culture broth by centrifugation. This compound is primarily found in the supernatant.

-

Solvent Extraction: The collected supernatant is extracted with ethyl acetate, typically at a ratio of 2/10 volume of the supernatant.[2]

-

Solvent Evaporation: The ethyl acetate layer, containing this compound, is collected and the solvent is removed under reduced pressure at a temperature of approximately 40°C.[2]

-